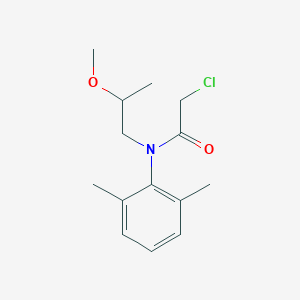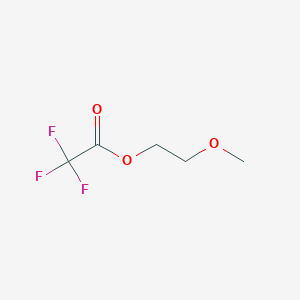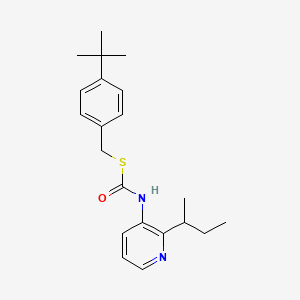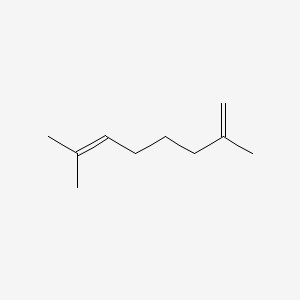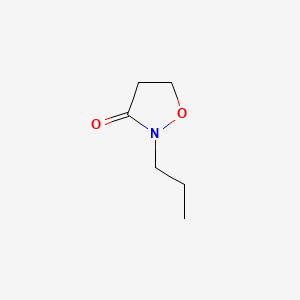
3-Isoxazolidinone, 2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolidinone, 2-propyl- is a heterocyclic organic compound with the molecular formula C6H11NO2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-propyl- can be achieved through several methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to isoxazolidinones.
Industrial Production Methods
Industrial production methods for 3-Isoxazolidinone, 2-propyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoxazolidinone, 2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazolidinone ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
3-Isoxazolidinone, 2-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of herbicidal compositions due to its selective herbicidal activity and crop safety
Mécanisme D'action
The mechanism of action of 3-Isoxazolidinone, 2-propyl- involves its interaction with specific molecular targets and pathways. For instance, in its herbicidal application, the compound disrupts essential biological processes in weeds, leading to their death while being safe for crops . The exact molecular targets and pathways can vary depending on the specific application and the organism involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Isoxazolidinone, 2-propyl- include other isoxazolidinones and oxazolidinones. Examples include:
- 3-Isoxazolidinone, 2-methyl-
- 3-Isoxazolidinone, 2-ethyl-
- Oxazolidinones like linezolid and tedizolid .
Uniqueness
What sets 3-Isoxazolidinone, 2-propyl- apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the propyl group can enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Propriétés
Numéro CAS |
40784-16-5 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2-propyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-7-6(8)3-5-9-7/h2-5H2,1H3 |
Clé InChI |
WOWQQULALBNEEM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)CCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


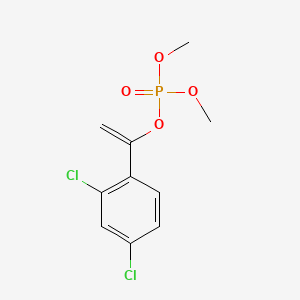
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
![2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate](/img/structure/B14661219.png)

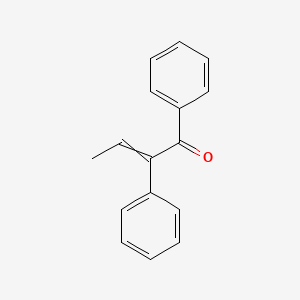
![2-[Chloro(phenyl)methyl]-1-(methylsulfonyl)-1h-benzimidazole](/img/structure/B14661232.png)
